molecular formula C13H8FNO B7795703 Benzeneacetonitrile,4-fluoro-a-(2-furanylmethylene)-, (aE)-

Benzeneacetonitrile,4-fluoro-a-(2-furanylmethylene)-, (aE)-

Cat. No.: B7795703
M. Wt: 213.21 g/mol
InChI Key: MUWUPWITGWTNAK-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetonitrile,4-fluoro-a-(2-furanylmethylene)-, (aE)- is an organic compound with the molecular formula C13H8FNO. It is characterized by the presence of a benzene ring, a nitrile group, a fluorine atom, and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile,4-fluoro-a-(2-furanylmethylene)-, (aE)- typically involves the reaction of 4-fluorobenzaldehyde with furfural in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product with high yield under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production capabilities .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile,4-fluoro-a-(2-furanylmethylene)-, (aE)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzeneacetonitrile,4-fluoro-a-(2-furanylmethylene)-, (aE)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetonitrile,4-fluoro-a-(2-furanylmethylene)-, (aE)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetonitrile,4-fluoro-a-(2-thienylmethylene)-, (aE)-
  • Benzeneacetonitrile,4-chloro-a-(2-furanylmethylene)-, (aE)-
  • Benzeneacetonitrile,4-fluoro-a-(2-pyridylmethylene)-, (aE)-

Uniqueness

Benzeneacetonitrile,4-fluoro-a-(2-furanylmethylene)-, (aE)- is unique due to the presence of both a fluorine atom and a furan ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(Z)-2-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-5-3-10(4-6-12)11(9-15)8-13-2-1-7-16-13/h1-8H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWUPWITGWTNAK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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